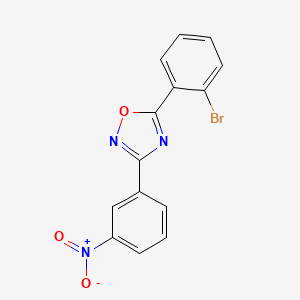![molecular formula C12H12ClNO3 B5812757 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a chemical compound that belongs to the spirooxindole family. It has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. It has also been found to induce apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its high potency towards cancer cells. However, its low solubility in water can make it challenging to work with. Additionally, further studies are needed to determine its long-term toxicity and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One area of interest is its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its efficacy in treating specific types of cancer and to optimize its pharmacokinetic properties. Finally, the development of analogs with improved solubility and potency is an area of ongoing research.
In conclusion, this compound is a promising compound with potential applications in cancer therapy. Its mechanism of action, low toxicity towards normal cells, and anti-inflammatory properties make it an attractive candidate for further research. However, further studies are needed to determine its long-term toxicity and efficacy in vivo, as well as its potential as a combination therapy with other anticancer agents.
Synthesemethoden
The synthesis of 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the reaction of isatin and substituted indole in the presence of a Lewis acid catalyst. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in reducing tumor growth in animal models.
Eigenschaften
IUPAC Name |
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-14-10-4-3-8(13)7-9(10)12(11(14)15)16-5-2-6-17-12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMCVCOKQHHRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5812684.png)

![2-(1-piperidinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5812689.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5812704.png)
![ethyl 1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5812717.png)
![6-chloro-4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5812725.png)
![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)


![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)
